

Spectroscopic Profile of Tetraallyltin: A Technical Guide

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An In-depth Examination of the NMR, IR, and MS Data for a Versatile Organometallic Reagent

Tetraallyltin [(CH₂=CHCH₂)₄Sn] is a valuable organotin compound utilized in a variety of chemical syntheses. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data available for **tetraallyltin**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this type of data are also presented to aid researchers in their own investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **tetraallyltin** in solution. The following tables summarize the expected and reported chemical shifts and coupling constants for the ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

The proton NMR spectrum of **tetraallyltin** is characterized by signals corresponding to the allyl group protons.

Table 1: ¹H NMR Spectroscopic Data for **Tetraallyltin**



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Sn-CH ₂ -	~1.9 - 2.1	Doublet	J(H-Sn) ≈ 65-70
-CH=CH2	~4.8 - 5.1	Multiplet	
-CH=CH ₂	~5.7 - 6.1	Multiplet	-

Note: Specific data is referenced from Fish and Graddon (1968), though exact values were not available in the immediate search. The provided values are estimates based on typical ranges for similar organotin compounds.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: 13C NMR Spectroscopic Data for Tetraallyltin

Carbon	Chemical Shift (δ, ppm)
Sn-CH ₂ -	~15 - 25
-CH=CH ₂	~130 - 140
=CH ₂	~110 - 120

Note: No specific experimental ¹³C NMR data for **tetraallyltin** was found in the literature search. The provided values are estimates based on typical chemical shifts for allyltin compounds.

¹¹⁹Sn NMR Data

The tin-119 NMR spectrum is highly sensitive to the coordination environment of the tin atom.

Table 3: 119Sn NMR Spectroscopic Data for **Tetraallyltin**



Nucleus	Chemical Shift (δ, ppm)
¹¹⁹ Sn	~ -10 to -30

Note: No specific experimental ¹¹⁹Sn NMR data for **tetraallyltin** was found in the literature search. The provided value is an estimate based on the chemical shifts of other tetraalkyltin compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For **tetraallyltin**, the IR spectrum will be dominated by absorptions from the allyl groups.

Table 4: Characteristic IR Absorption Bands for Tetraallyltin

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C-H stretch (sp ² C-H)	3080 - 3010	Medium
C-H stretch (sp ³ C-H)	2980 - 2850	Medium
C=C stretch	1645 - 1620	Medium
CH2 wag (out-of-plane)	990 - 910	Strong
CH bend (out-of-plane)	915 - 890	Strong

Note: While a product specification sheet indicated that the IR spectrum of **tetraallyltin** "Conforms to Structure," specific peak assignments were not provided. The wavenumbers listed are typical for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and fragmentation pathways. The mass spectrum of **tetraallyltin** is expected to show a molecular ion peak and characteristic



fragments resulting from the loss of allyl groups. The fragmentation of **tetraallyltin** has been reported by Chambers, Glocking, and Weston in 1967.[1]

Table 5: Expected Mass Spectrometry Fragmentation for **Tetraallyltin**

m/z	lon
284	[Sn(C ₃ H ₅) ₄] ⁺ (Molecular ion)
243	[Sn(C ₃ H ₅) ₃] ⁺
202	[Sn(C ₃ H ₅) ₂] ⁺
161	[Sn(C ₃ H ₅)] ⁺
120	[Sn]+

Note: The relative abundances of these peaks were not detailed in the available search results. The fragmentation pattern is dominated by the successive loss of allyl radicals.

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Sample Preparation:

- Dissolve approximately 10-20 mg of **tetraallyltin** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). For ¹¹⁹Sn NMR, an external standard of



tetramethyltin (δ = 0.00 ppm) is often used.

Data Acquisition:

- ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- ¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, a broad spectral width should be used. The receptivity of ¹¹⁹Sn is relatively good, but a sufficient number of scans should be acquired.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

- Place a drop of neat tetraallyltin onto a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top of the first to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

- Record a background spectrum of the clean, empty salt plates.
- Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry



Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

- For a volatile liquid like **tetraallyltin**, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
- If using GC-MS, a dilute solution of **tetraallyltin** in a volatile organic solvent (e.g., hexane) is prepared and injected into the GC.

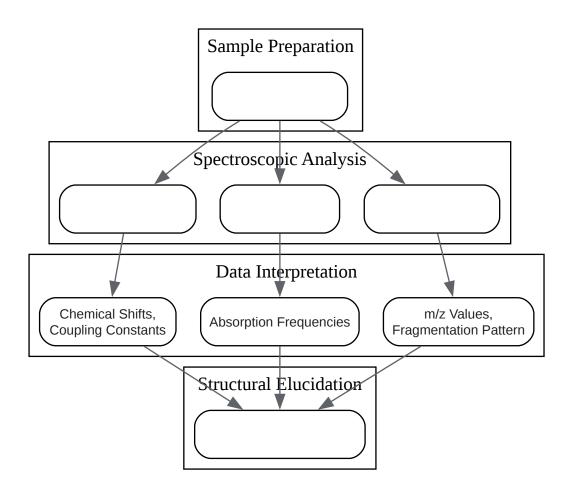
Data Acquisition (EI-MS):

- The sample is vaporized and enters the ion source.
- The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organometallic compound like **tetraallyltin**.





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A general workflow for the spectroscopic analysis of **tetraallyltin**.

This guide provides a foundational understanding of the spectroscopic characteristics of **tetraallyltin**. For researchers engaged in work with this compound, it is recommended to consult the primary literature for more detailed and specific experimental data.

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References



- 1. Mass spectra of organo-stannanes and -plumbanes Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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